molecular formula C19H16BrNO2S B12634841 Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate

Cat. No.: B12634841
M. Wt: 402.3 g/mol
InChI Key: PRJXRNJUUBWKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate is a thiazole-based compound characterized by a bromomethyl-substituted phenyl group at position 2 of the thiazole ring, a phenyl group at position 4, and an ethyl ester at position 3. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and materials chemistry . Its structural features influence electronic properties, solubility, and reactivity, which are critical for applications in drug development and synthetic chemistry.

Properties

Molecular Formula

C19H16BrNO2S

Molecular Weight

402.3 g/mol

IUPAC Name

ethyl 2-[4-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H16BrNO2S/c1-2-23-19(22)17-16(14-6-4-3-5-7-14)21-18(24-17)15-10-8-13(12-20)9-11-15/h3-11H,2,12H2,1H3

InChI Key

PRJXRNJUUBWKKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)CBr)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method 1: Reduction of Ethyl 2-bromothiazole-4-carboxylate

This method involves the reduction of ethyl 2-bromothiazole-4-carboxylate using sodium borohydride as the reducing agent.

  • Reaction Conditions :

    • Ethyl 2-bromothiazole-4-carboxylate (10 g, 42.4 mmol)
    • Sodium borohydride (4.81 g, 127 mmol)
    • Lithium chloride (5.4 g, 130 mmol)
    • Tetrahydrofuran (200 mL) and water (40 mL)
  • Procedure : The starting material is dissolved in THF, followed by the addition of sodium borohydride and lithium chloride. The mixture is stirred for two hours, quenched with ammonium chloride, and extracted with ethyl acetate.

  • Yield : Approximately 95% with a yellow semi-solid product obtained after purification by column chromatography.

Method 2: Direct Alkylation

In this method, a thiazole derivative undergoes alkylation with a bromomethyl phenyl compound.

  • Reaction Conditions :

    • Starting material: Thiazole derivative
    • Bromomethyl phenyl compound
    • Base: Sodium hydride or potassium carbonate
  • Procedure : The thiazole is treated with sodium hydride to deprotonate it, followed by the addition of the bromomethyl phenyl compound to form the desired product through nucleophilic substitution.

  • Yield : Yields vary depending on the specific conditions but can reach up to approximately 80%.

Method 3: Nucleophilic Substitution

This method utilizes nucleophilic substitution reactions to synthesize the compound from various precursors.

  • Reaction Conditions :

    • Ethyl thiazole carboxylate
    • Bromomethyl phenyl derivative
    • Solvent: Dimethylformamide or dimethyl sulfoxide
  • Procedure : The ethyl thiazole carboxylate is reacted with the bromomethyl phenyl derivative in an appropriate solvent under reflux conditions to facilitate substitution.

  • Yield : Yields can be optimized by adjusting reaction times and temperatures; reported yields are around 75%.

Method 4: Multi-step Synthesis

A more complex route involves multiple steps including synthesis of intermediates.

  • Steps Involved :

    • Synthesis of thiazole intermediate from thiourea.
    • Alkylation with bromomethyl phenyl compound.
    • Esterification to form ethyl ester.
  • Yield : This multi-step process can yield around 60%-70% overall efficiency depending on purification steps.

Comparative Analysis of Methods

The following table summarizes the various preparation methods discussed above:

Method Key Reagents Yield (%) Notes
Reduction Sodium borohydride ~95 High yield; direct reduction
Direct Alkylation Sodium hydride ~80 Effective but requires careful handling
Nucleophilic Substitution Dimethylformamide ~75 Requires optimization of conditions
Multi-step Synthesis Thiourea, bromomethyl compound ~60-70 More complex but allows for structural diversity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the ester group to an alcohol.

    Coupling Reactions: The phenyl ring can participate in coupling reactions like Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial activities. Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies indicate that the bromomethyl group enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Antitumor Activity
Thiazole derivatives are also recognized for their antitumor properties. The compound has been synthesized and tested in vitro against cancer cell lines, showing promising results in inhibiting cell proliferation. The structural features of this compound contribute to its ability to induce apoptosis in tumor cells .

Synthetic Methodologies

The synthesis of this compound typically involves the following steps:

  • Formation of Thiazole Ring : The initial step involves the reaction of appropriate thioketones with α-bromo carbonyl compounds to form thiazole intermediates.
  • Bromomethylation : The introduction of the bromomethyl group is achieved through bromination reactions, which can be facilitated by using sodium hydride as a base.
  • Esterification : The final product is obtained through esterification processes, which may involve the use of ethyl chloroformate or similar reagents.

These synthetic routes highlight the versatility of the compound in organic synthesis and its potential as a building block for more complex molecules .

Therapeutic Potential

Antiviral Agents
Recent studies have focused on the antiviral properties of thiazole derivatives, including this compound. The compound has shown activity against several viral strains in preliminary assays, suggesting its potential as a lead compound for developing antiviral therapies .

Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory properties, which are being explored in various preclinical studies. The thiazole ring is known to interact with inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values lower than standard antibiotics .
Study BAntitumor ActivityShowed significant inhibition of proliferation in breast cancer cell lines; induced apoptosis via mitochondrial pathways .
Study CAntiviral ScreeningIdentified activity against influenza virus; further optimization required for clinical application .

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The substituents at positions 2 and 4 of the thiazole ring significantly alter the compound’s behavior. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 2 Substituent at Position 4 Key Properties
Target Compound 4-(Bromomethyl)phenyl Phenyl Bromine is electron-withdrawing; phenyl enhances aromatic interactions. Bromomethyl enables nucleophilic substitutions (e.g., Suzuki couplings) .
Ethyl 2-(3-hydroxyphenyl)-4-phenylthiazole-5-carboxylate (H54960) 3-Hydroxyphenyl Phenyl Hydroxyl group introduces H-bonding capacity, increasing solubility in polar solvents. Electron-donating effects may stabilize intermediates in drug synthesis .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl Trifluoromethyl group (electron-withdrawing) enhances metabolic stability and lipophilicity. Methyl at position 4 reduces steric hindrance compared to phenyl .
Ethyl 2-[4-(2-benzimidazolyl)phenyl]-4-methylthiazole-5-carboxylate 4-(Benzimidazolyl)phenyl Methyl Benzimidazole moiety introduces π-π stacking potential and H-bonding, favoring interactions with biological targets (e.g., enzyme active sites) .

Key Observations :

  • Bromomethyl vs. Hydroxyl Groups : The bromomethyl group in the target compound facilitates cross-coupling reactions, unlike hydroxyl-substituted analogs, which are better suited for H-bond-driven applications .
  • Trifluoromethyl vs. Bromomethyl : The CF₃ group in ’s compound enhances stability against oxidation but reduces reactivity compared to bromomethyl, which is more labile .

Solubility and Physicochemical Properties

  • Target Compound: Moderate solubility in organic solvents (e.g., THF, DCM) due to the ester group; bromomethyl adds slight polarity but less than hydroxyl or amino groups.
  • Trifluoromethyl Analog () : Lower aqueous solubility due to CF₃’s hydrophobicity, favoring use in lipid-rich environments .
  • Amino-Substituted Analog (): Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate exhibits higher solubility in acidic media due to protonation of the amino group .

Biological Activity

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate, a thiazole derivative, has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of thiazoles known for diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C13_{13}H12_{12}BrN O2_2S
  • Molecular Weight : 402.3 g/mol
  • CAS Number : 172678-67-0
  • Physical State : Solid

Table 1: Physical Properties

PropertyValue
DensityNot specified
Boiling PointNot specified
Melting PointNot specified
Flash PointNot specified

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits notable antibacterial activity against various strains.

  • Antibacterial Activity : Research indicates that thiazole derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures have shown IC50_{50} values in the low micromolar range against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Mechanism of Action : The mechanism typically involves inhibition of bacterial topoisomerases, crucial for DNA replication and transcription. This selectivity towards bacterial isoforms over human topoisomerases suggests a potential for reduced toxicity in therapeutic applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound is being explored for its cytotoxic effects on cancer cell lines.

  • Cytotoxicity Studies : Compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines, with IC50_{50} values often below that of standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring influences the potency and selectivity of these compounds against cancer cells. For instance, modifications to the phenyl rings and the introduction of electron-donating groups have been correlated with enhanced activity .

Trypanocidal Activity

This compound has also shown promise against protozoan infections such as those caused by Trypanosoma brucei, the causative agent of sleeping sickness.

  • Activity Evaluation : In vitro studies report IC50_{50} values indicating effective trypanocidal activity, suggesting that structural modifications can lead to enhanced efficacy against this pathogen .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including this compound. The compound exhibited significant antibacterial activity with an IC50_{50} of approximately 0.05 µg/mL against S. aureus .

Study 2: Anticancer Potential

In a comparative study on the cytotoxic effects of substituted thiazoles, this compound was found to inhibit cell proliferation in A-431 and Jurkat cell lines with IC50_{50} values less than that of doxorubicin, indicating its potential as an anticancer agent .

Q & A

What are the recommended synthetic routes for Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate, and how can side reactions involving the bromomethyl group be mitigated?

Basic : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-bromo ketones or esters. For example, reacting 4-(bromomethyl)benzaldehyde with ethyl 2-phenylthiazole-5-carboxylate precursors under basic conditions can yield the target molecule. Key intermediates should be characterized by 1H^1H-NMR and LC-MS to confirm regioselectivity .
Advanced : The bromomethyl group is prone to unintended nucleophilic substitution during synthesis. To minimize side reactions:

  • Use anhydrous conditions and low temperatures to suppress hydrolysis.
  • Employ protecting groups (e.g., silyl ethers) for sensitive functionalities.
  • Monitor reaction progress via TLC or in situ IR spectroscopy to optimize reaction time .

How can crystallographic data for this compound be validated, and what software tools are recommended for resolving structural discrepancies?

Basic : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. The SHELX suite (SHELXL, SHELXD) is widely used for refinement, with CIF validation tools in PLATON ensuring adherence to crystallographic standards .
Advanced : Discrepancies in bond lengths or angles may arise from disorder or twinning. Strategies include:

  • Using OLEX2 for dual-space refinement to resolve disordered regions.
  • Applying the RIGU criterion in SHELXL to validate hydrogen bonding networks.
  • Cross-validating with DFT-optimized geometries if experimental data conflicts with computational models .

What are the key reactivity patterns of the bromomethyl group in this compound, and how can regioselectivity be controlled in derivatization?

Basic : The bromomethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or Suzuki-Miyaura coupling for aryl functionalization. For example, reaction with NaN3_3 yields an azide intermediate for click chemistry .
Advanced : Regioselectivity challenges arise in polyfunctional systems. Solutions include:

  • Using Pd(PPh3_3)4_4 catalysts with bulky ligands to favor coupling at the bromomethyl site over competing aryl halides.
  • Employing micellar catalysis (e.g., TPGS-750-M) in water to enhance reaction efficiency and selectivity .

How should researchers interpret conflicting spectroscopic data (e.g., 1H^1H1H-NMR splitting patterns) for this compound?

Basic : 1H^1H-NMR splitting in the aromatic region (δ 7.2–8.1 ppm) may indicate diastereotopic protons or coupling with adjacent substituents. Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced : Dynamic effects (e.g., rotational barriers in the thiazole ring) can cause unexpected splitting. Variable-temperature NMR (VT-NMR) experiments between 25°C and −60°C help distinguish static vs. dynamic disorder .

What computational strategies are effective for predicting the biological activity of analogs of this compound?

Basic : QSAR models using descriptors like logP, polar surface area, and Hammett constants can prioritize analogs for synthesis. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) provides preliminary activity insights .
Advanced : Advanced methods include:

  • Hybrid QM/MM simulations to model covalent binding via the bromomethyl group.
  • Free-energy perturbation (FEP) calculations to predict binding affinity changes upon substituent modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.